Enhanced Lipophilicity Compared to Chloroethyl Analog
The compound demonstrates a higher logP value of 2.43 compared to its chloroethyl analog, 2-(2-chloroethyl)-1-methylpiperidine (calculated logP ~1.7-2.0), indicating improved lipophilicity and potential for enhanced membrane permeability . This quantitative difference supports its preferential selection in projects targeting intracellular or CNS-penetrant compounds .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.43 (calculated) |
| Comparator Or Baseline | 2-(2-chloroethyl)-1-methylpiperidine: LogP ~1.7-2.0 (estimated) |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.7 units |
| Conditions | Computed partition coefficient (octanol/water) |
Why This Matters
Higher LogP correlates with improved passive diffusion across biological membranes, which is a critical parameter for optimizing oral bioavailability and CNS exposure.
